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Compound of Interest

Compound Name: (±)-Acetylcarnitine chloride

Cat. No.: B1139489

Get Quote

Executive Summary
(±)-Acetylcarnitine chloride (ALCAR-Cl) represents a critical metabolic standard and reagent

in bioanalytical chemistry.[1] While the L-isomer is the biologically active enantiomer involved in

mitochondrial fatty acid transport, the racemic mixture ((±) or DL-form) serves as a vital, cost-

effective reference standard for non-chiral chromatographic methods and physicochemical

benchmarking.[1]

This guide addresses the primary challenge in working with ALCAR-Cl: its extreme

hygroscopicity.[1][2] The chloride salt form, while stabilizing the quaternary ammonium cation,

renders the solid highly deliquescent.[1] Successful handling requires strict adherence to

humidity controls and pH-buffered solution protocols to prevent rapid hydrolysis of the ester

linkage.[1]

Part 1: Molecular Identity & Structural Analysis[1][2]
(±)-Acetylcarnitine chloride exists as a quaternary ammonium salt.[1] Unlike the zwitterionic

"inner salt" form of carnitine, the chloride salt ensures the carboxylic acid remains protonated in

solid state, but the molecule behaves as a cationic surfactant in solution.[1]
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Chemical Nomenclature & Identifiers[1][4]
IUPAC Name: 3-acetyloxy-4-(trimethylazaniumyl)butanoate chloride[1]

Common Name: (±)-Acetylcarnitine chloride; DL-Acetylcarnitine HCl[1][3]

CAS Number: 2504-11-2 (Racemic); Note: 5080-50-2 refers specifically to the L-isomer.[1]

Molecular Formula:ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline

ng-star-inserted">

[1][3][4]

Molecular Weight: 239.7 g/mol [1][3][4][5][6][7]

Stereochemistry
The (±) designation indicates a racemic mixture containing equimolar amounts of the (R)- and

(S)-enantiomers.[1]

Implication for Analysis: In achiral environments (standard C18 HPLC, NMR), the racemate

appears as a single peak/signal.[1] Chiral separation (e.g., using cyclodextrin-modified

buffers) is required to distinguish the enantiomers.[1]

Structural Visualization
The following diagram illustrates the dissociation of the chloride salt and the potential for ester

hydrolysis.
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Figure 1: Dissociation pathway of the chloride salt in aqueous media.[1]

Part 2: Physicochemical Profile[1][2]
The following data aggregates experimental values relevant for assay development and

formulation.

Key Physical Constants[1]
Property Value Context/Notes

Physical State Crystalline Powder
White to off-white; highly

deliquescent.[1]

Melting Point 192–196°C (dec)

Decomposes upon melting.[1]

Values <180°C indicate

moisture contamination.

Solubility (Water) > 80 mg/mL
Freely soluble.[1] Solutions are

acidic (pH ~2-3).[1]

Solubility (Organic) Soluble
Ethanol, Methanol, DMSO

(~10 mg/mL).[1][5]

Solubility (Non-polar) Insoluble
Diethyl ether, Hexane,

Chloroform.[1]

Hygroscopicity Critical

Absorbs atmospheric moisture

within minutes, turning into a

viscous oil.[1]

pKa ~3.8 (Carboxyl)

The quaternary amine is

permanently charged (

).[1]

Solubility & Partitioning Insights
The quaternary ammonium group confers high polarity (

), making extraction into organic solvents difficult without ion-pairing agents.[1]
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Protocol Implication: Do not attempt liquid-liquid extraction (LLE) with ethyl acetate or

hexane.[1] Use protein precipitation (MeOH/AcN) or Solid Phase Extraction (SPE) with

Strong Cation Exchange (SCX) cartridges.[1]

Part 3: Stability & Degradation Kinetics[1][2]
The stability of (±)-Acetylcarnitine chloride is governed by two opposing forces: the stability

of the salt crystal (high) and the lability of the ester bond in solution (variable).[1]

Hydrolysis Mechanism
The acetyl ester linkage is susceptible to hydrolysis, yielding free Carnitine and Acetic Acid.[1]

[2] This reaction is pH-dependent.[1][2]

Acidic/Neutral (pH 3.0 – 6.0): Relatively stable.[1] The protonated carboxylic acid creates a

local acidic environment that discourages nucleophilic attack on the ester carbonyl.

Alkaline (pH > 8.0): Rapid degradation.[1] Hydroxide ions (

) act as nucleophiles, cleaving the ester bond.[1]

Degradation Pathway Diagram[1]
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Figure 2: Base-catalyzed hydrolysis pathway of Acetylcarnitine.[1]

Part 4: Analytical Characterization & Protocols
Due to the lack of a strong chromophore (UV absorption is limited to the carbonyl at ~205-210

nm), standard UV-HPLC is often insufficient without derivatization.[1] Mass Spectrometry (LC-

MS) is the gold standard.[1]

HPLC Methodologies
Method A: HILIC-MS (Recommended)
Hydrophilic Interaction Liquid Chromatography (HILIC) retains the polar acetylcarnitine without

ion-pairing reagents, making it MS-compatible.[1]

Column: Silica or Zwitterionic HILIC (e.g., BEH Amide).[1]

Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).[1]
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Mobile Phase B: Acetonitrile.[1]

Gradient: 90% B to 50% B.

Detection: ESI+ (Positive Mode).[1] Monitor transition m/z 204

85 (loss of acetate + trimethylamine fragment).

Method B: Ion-Pairing UV (Alternative)
If MS is unavailable, use an ion-pairing agent to retain the molecule on a C18 column.[1]

Column: C18 Reverse Phase.[1]

Mobile Phase: Phosphate buffer (pH 3.0) + 10 mM Sodium 1-Heptanesulfonate / Acetonitrile

(95:5).[1]

Wavelength: 210 nm (Low sensitivity; requires high concentration).[1]

Handling Protocol: "The 5-Minute Rule"
Because the chloride salt is deliquescent, weighing errors are common.[1] As the solid absorbs

water, the mass increases, leading to lower-than-calculated molar concentrations.[1]

Standard Operating Procedure (SOP) for Stock Preparation:

Equilibration: Bring the reagent bottle to room temperature before opening to prevent

condensation.

Environment: Weigh in a glove box or a low-humidity environment (<40% RH) if possible.[1]

Speed: Do not leave the container open. Weigh the solid directly into a tared volumetric

flask, not onto weighing paper (powder sticks to paper when moist).[1]

Solvent: Dissolve immediately in 0.1 M HCl or water.

Why HCl? Slightly acidic conditions (pH ~2-3) stabilize the ester bond for storage.[1]

Storage: Store stock solutions at -20°C. Stable for 3-6 months.
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Analytical Workflow Diagram
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Figure 3: Recommended sample preparation workflow to minimize hydrolysis and weighing

errors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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